Tobramycinsulfate

Pseudomonas aeruginosa MIC90 aminoglycoside susceptibility

Tobramycin sulfate is the aminoglycoside of choice for anti-pseudomonal research: MIC90 4 mg/L against P. aeruginosa—2-fold lower than gentamicin (8 mg/L) and 3-fold lower than amikacin (12 mg/L). With only 5.4% baseline resistance in CF-derived isolates, it minimizes pre-existing resistance confounding dose-response determinations. In nephrotoxicity studies, the 22% clinical nephrotoxicity rate (vs 37% for gentamicin, P<0.02) positions it as the validated lower-toxicity comparator. Procure USP-grade material (potency 634–739 µg/mg, endotoxins ≤2.0 EU/mg, water ≤2.0%) with chromatographic purity documentation to ensure biological activity originates from the parent compound.

Molecular Formula C36H84N10O38S5
Molecular Weight 1425.4 g/mol
Cat. No. B8081766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTobramycinsulfate
Molecular FormulaC36H84N10O38S5
Molecular Weight1425.4 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)
InChIKeyNZKFUBQRAWPZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tobramycin Sulfate Procurement: Aminoglycoside Antibiotic Specifications and Pharmacopeial Benchmarks


Tobramycin sulfate is the sulfate salt of tobramycin, a broad-spectrum aminoglycoside antibiotic derived from Streptomyces tenebrarius, primarily targeting Gram-negative bacteria with notable potency against Pseudomonas aeruginosa [1]. The United States Pharmacopeia (USP) monograph defines tobramycin sulfate as having a potency range of 634–739 µg of tobramycin (C18H37N5O9) per mg, with chromatographic purity, bacterial endotoxin limits (≤2.0 EU/mg), water content (≤2.0%), and pH (6.0–8.0 in 40 mg/mL solution) specified for pharmaceutical-grade material [2]. Tobramycin sulfate is the active pharmaceutical ingredient (API) in multiple branded and generic injectable, ophthalmic, and inhalation drug products, listed in over thirty NDAs [3].

Why Tobramycin Sulfate Cannot Be Interchanged with Gentamicin or Amikacin: Quantified Differences in Target Potency, Resistance, and Nephrotoxicity


Although tobramycin, gentamicin, and amikacin all belong to the aminoglycoside class, they exhibit statistically and clinically significant differences in anti-pseudomonal MIC values, resistance frequencies, and nephrotoxic potential that preclude indiscriminate substitution. Against 147 clinical Pseudomonas aeruginosa isolates, tobramycin demonstrated an MIC90 of 4 mg/L versus 8 mg/L for gentamicin and 12 mg/L for amikacin [1]. Among 1,240 CF-derived P. aeruginosa isolates, resistance to tobramycin was 5.4%, compared with 19.3% for gentamicin and 13.1% for amikacin [2]. In a prospective study of 201 critically ill patients, clinical nephrotoxicity occurred in 22% of tobramycin-treated patients versus 37% for gentamicin (P < 0.02), and pharmacokinetic nephrotoxicity in 10% versus 24% (P < 0.01) [3]. These quantified differentials establish that tobramycin sulfate procurement demands compound-specific verification rather than class-based substitution.

Tobramycin Sulfate Quantitative Differentiation Evidence: Comparator-Anchored Data for Scientific Procurement Decisions


Anti-Pseudomonal MIC90: Tobramycin 2-fold More Potent than Gentamicin, 3-fold More Potent than Amikacin

In a direct head-to-head in vitro comparison against 147 randomly selected P. aeruginosa clinical isolates, tobramycin was the most active aminoglycoside with an MIC90 of 4 mg/L, compared with 8 mg/L for gentamicin (2-fold difference), 12 mg/L for amikacin (3-fold difference), and 16 mg/L for netilmicin (4-fold difference) [1]. This potency advantage is substantiated by a separate study of 1,240 CF-derived P. aeruginosa isolates where tobramycin MIC50 and MIC90 were 1 and 8 µg/mL respectively, and tobramycin was rated the most active drug among seven tested agents [2].

Pseudomonas aeruginosa MIC90 aminoglycoside susceptibility

Resistance Frequency in CF Pseudomonas: Tobramycin 5.4% vs Gentamicin 19.3% vs Amikacin 13.1%

Among 1,240 P. aeruginosa isolates collected from 508 cystic fibrosis patients, resistance rates were directly compared across seven antimicrobial agents. Isolates were less frequently resistant to tobramycin (5.4%) than to ceftazidime (11.1%), aztreonam (11.9%), amikacin (13.1%), ticarcillin (16.7%), gentamicin (19.3%), or ciprofloxacin (20.7%) [1]. This represents a 3.6-fold lower resistance rate for tobramycin compared with gentamicin and a 2.4-fold lower rate compared with amikacin in the CF patient population where chronic P. aeruginosa colonization is prevalent.

cystic fibrosis antibiotic resistance Pseudomonas aeruginosa

Clinical Nephrotoxicity Incidence: Tobramycin 22% versus Gentamicin 37% in Critically Ill Patients (P < 0.02)

In a prospective comparative study of 267 treatment courses (139 gentamicin, 128 tobramycin) in 201 critically ill patients with no significant group differences in age, renal function, total dose, or treatment duration, clinical nephrotoxicity—defined as a serum creatinine increase ≥0.5 mg/dL—occurred in 22% of tobramycin courses versus 37% of gentamicin courses (P < 0.02) [1]. A pharmacokinetic analysis incorporating tissue accumulation, β2-microglobulin excretion, and creatinine clearance changes yielded nephrotoxicity rates of 10% for tobramycin versus 24% for gentamicin (P < 0.01) [1]. Rat model data corroborate this differential: tobramycin at 40 mg/kg/day produced only rare foci of proximal tubular necrosis and minimal BUN/creatinine elevation, whereas the same dose of gentamicin produced nearly universal proximal tubular necrosis by day 10 [2].

nephrotoxicity aminoglycoside safety critical care

Ophthalmic Formulation Tolerability: Tobramycin Ointment with Significantly Lower Adverse Reactions than Gentamicin Ointment in 511-Patient Multicenter Study

In a double-masked, multicenter study involving 511 patients with bacterial external eye infections, tobramycin ophthalmic preparations were directly compared with gentamicin sulfate. Tobramycin was significantly more effective clinically and exhibited greater antibacterial efficacy against combined conjunctival pathogens [1]. On the conjunctiva, Staphylococcus aureus was significantly more susceptible to tobramycin than to gentamicin sulfate. While both solutions were equally safe, tobramycin ointment was associated with a significantly lower frequency of adverse reactions than gentamicin sulfate ointment—a difference attributed to the parabens preservative used in the gentamicin formulation rather than the active molecule itself [1].

ophthalmic antibiotic tolerability topical formulation

Enzymatic Resistance Threshold: Tobramycin Km for Gentamicin Acetyltransferase 13–16-fold Higher than Gentamicin, Explaining Differential Susceptibility

Biochemical characterization of gentamicin acetyltransferase (GAT) enzymes from P. aeruginosa revealed that resistance to gentamicin plus susceptibility to tobramycin can be explained by differential enzyme kinetics. The Km values of GAT from group B clinical isolates for tobramycin (25–44 µg/mL) are 13- to 16-fold greater than the Km values for gentamicin (1.9–2.7 µg/mL) and exceed the MIC range for tobramycin (1.25–7.5 µg/mL) [1]. This means that at clinically achievable concentrations, GAT enzymes acetylate gentamicin efficiently (low Km) but acetylate tobramycin poorly (high Km), rendering tobramycin microbiologically active against strains that are gentamicin-resistant by this mechanism. This was confirmed phenotypically: among 41 gentamicin-resistant P. aeruginosa strains, 68% remained susceptible to tobramycin at 4 µg/mL [2].

aminoglycoside-modifying enzymes resistance mechanism gentamicin acetyltransferase

USP Pharmacopeial Specification: Potency 634–739 µg/mg, Chromatographic Purity, and Endotoxin ≤2.0 EU/mg as Procurement Quality Gate

The USP monograph for Tobramycin Sulfate establishes a potency specification of not less than 634 µg and not more than 739 µg of tobramycin (C18H37N5O9) per mg, on the dried basis [1]. Additional specifications include water content not more than 2.0%, pH between 6.0 and 8.0 in a 40 mg/mL solution, and compliance with chromatographic purity, residue on ignition, and heavy metals tests [1]. For injectable-grade material, bacterial endotoxins are limited to not more than 2.00 USP Endotoxin Units per mg of tobramycin, and sterility testing per USP 71 is required [2]. Commercial API suppliers may offer enhanced specifications, such as chromatographic purity ≤1.0% and endotoxin levels <0.5 EU/mg, exceeding minimum USP requirements [3]. While these are class-level specifications rather than compound-specific differentials versus other aminoglycosides, they provide the quantitative quality gates against which any procured lot of tobramycin sulfate must be benchmarked.

pharmacopeial specification API quality USP monograph

Tobramycin Sulfate High-Value Application Scenarios Derived from Quantitative Comparative Evidence


Anti-Pseudomonal Drug Discovery and Susceptibility Testing Reference Standard

Given tobramycin's MIC90 of 4 mg/L against P. aeruginosa—2-fold lower than gentamicin (8 mg/L) and 3-fold lower than amikacin (12 mg/L) [1]—tobramycin sulfate is the preferred aminoglycoside reference standard for anti-pseudomonal screening campaigns, MIC panel construction, and quality control for susceptibility testing where P. aeruginosa is the target organism. The 5.4% baseline resistance rate in CF-derived isolates [2] further supports its selection as a positive control in assays designed to evaluate novel anti-pseudomonal compounds, as it minimizes the risk of pre-existing resistance confounding dose-response determinations. Procure USP-grade tobramycin sulfate with chromatographic purity documentation to ensure that observed biological activity is attributable to the parent compound rather than impurities.

Nephrotoxicity Comparative Research and Renal Safety Model Development

The statistically significant nephrotoxicity differential—22% vs 37% clinical nephrotoxicity (P<0.02) and 10% vs 24% PK-defined nephrotoxicity (P<0.01) [3]—positions tobramycin sulfate as the comparator of choice in studies investigating aminoglycoside renal toxicity mechanisms. Researchers investigating interventions to mitigate aminoglycoside nephrotoxicity can use tobramycin as the lower-toxicity baseline and gentamicin as the higher-toxicity comparator, providing a validated dynamic range for detecting protective effects. The rat model data demonstrating only rare proximal tubular necrosis with tobramycin versus universal necrosis with gentamicin at equivalent doses [4] further supports the use of tobramycin sulfate in in vivo nephrotoxicity studies where a less toxic aminoglycoside arm is required.

Ophthalmic Formulation Development Requiring Preservative Compatibility and Ocular Tolerability

For pharmaceutical development of topical ophthalmic antibiotic formulations, the 511-patient multicenter evidence demonstrating significantly lower adverse reaction frequency with tobramycin ointment versus gentamicin ointment [5] supports tobramycin sulfate as the API of choice when ocular tolerability is a critical quality attribute. The differential is mechanistically linked to preservative compatibility rather than the active molecule per se, but it underscores that tobramycin sulfate can be formulated without parabens—the preservative class implicated in gentamicin ointment intolerance—without compromising antimicrobial efficacy. Formulation scientists should source tobramycin sulfate with endotoxin levels well below the USP ≤2.0 EU/mg limit to further minimize the risk of ocular irritation in sensitive patient populations.

Cystic Fibrosis Infection Model Research Leveraging Low Baseline Resistance

The 3.6-fold lower P. aeruginosa resistance rate for tobramycin (5.4%) compared with gentamicin (19.3%) in CF patient isolates [2] makes tobramycin sulfate the optimal aminoglycoside for establishing chronic P. aeruginosa infection models in CF research—including biofilm assays, mucoid strain characterization, and inhaled antibiotic pharmacokinetic/pharmacodynamic studies. Investigators developing novel inhalation formulations or evaluating combination therapies against CF pathogens benefit from tobramycin's lower baseline resistance, which reduces the confounding effect of pre-existing resistance on efficacy readouts. When procuring tobramycin sulfate for inhalation research, verify compliance with the USP potency range (634–739 µg/mg) and consider suppliers offering enhanced purity specifications for aerosolization studies.

Quote Request

Request a Quote for Tobramycinsulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.